

A Technical Guide to Methyl Nitroacetate: Properties, Synthesis, and Applications in Chemical Research

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Compound of Interest

Compound Name: *Methyl nitroacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl nitroacetate**, a versatile reagent in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its application in key carbon-carbon bond-forming reactions. The document also explores the broader context of nitro compounds in medicinal chemistry, highlighting the potential of **methyl nitroacetate** as a building block for bioactive molecules.

Core Properties of Methyl Nitroacetate

Methyl nitroacetate is a nitroalkane ester that serves as a valuable precursor in various synthetic transformations. Its key physical and chemical properties are summarized below.

Property	Value	References
CAS Number	2483-57-0	[1]
Molecular Formula	C ₃ H ₅ NO ₄	[2]
Molecular Weight	119.08 g/mol	[2]
Appearance	Clear, colorless to light yellow liquid	[1]
Boiling Point	195-198 °C	[1]
Density	1.294 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.425	[1]

Synthesis of Methyl Nitroacetate: Experimental Protocols

Two primary methods for the synthesis of **methyl nitroacetate** are presented here: a classical approach and a more contemporary, "greener" method that minimizes hazards and environmental impact.

Classical Synthesis of Methyl Nitroacetate

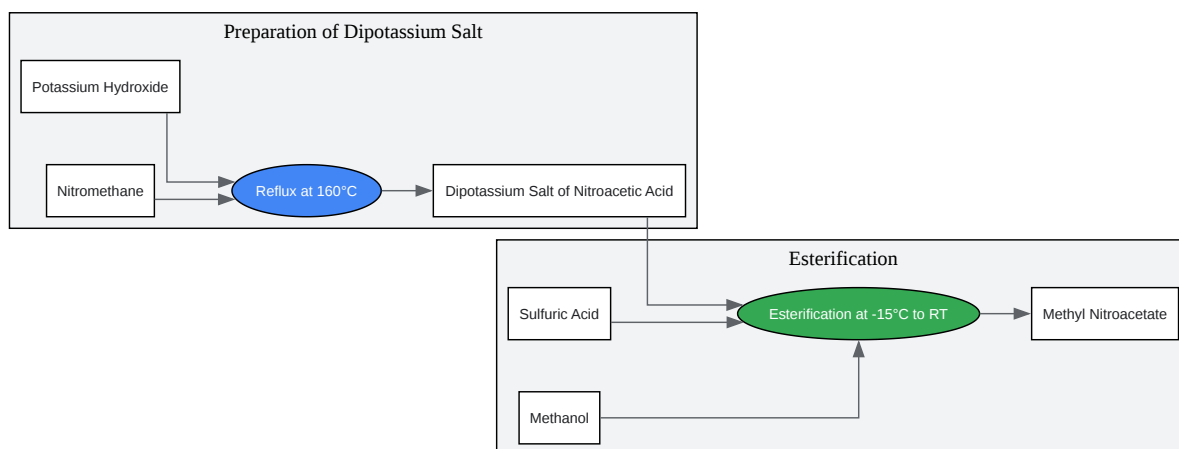
This method involves the formation of the dipotassium salt of nitroacetic acid from nitromethane, followed by esterification.

Experimental Protocol:

- Preparation of Dipotassium Salt of Nitroacetic Acid:
 - In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of 224 g of potassium hydroxide in 112 g of water is prepared.
 - To this solution, 61 g (1.0 mole) of nitromethane is added from the dropping funnel over 30 minutes.

- The reaction mixture is heated to reflux for 1 hour in an oil bath maintained at approximately 160 °C.
- After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried in a vacuum desiccator to yield the dipotassium salt of nitroacetic acid.
- Esterification to **Methyl Nitroacetate**:
 - A 2-liter, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml of methanol.
 - The mixture is cooled to -15 °C, and 116 g of concentrated sulfuric acid is added with vigorous stirring over approximately 1 hour, maintaining the temperature at -15 °C.
 - The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for an additional 4 hours.
 - The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.
 - The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate.
 - Benzene is removed by distillation, and the final product is obtained by distillation under reduced pressure.

Below is a workflow diagram for the classical synthesis of **methyl nitroacetate**.



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Classical Synthesis of **Methyl Nitroacetate**

"Greener" Synthesis of **Methyl Nitroacetate**

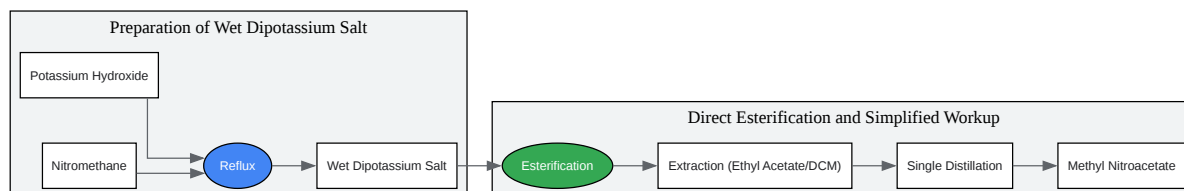
This improved method avoids the isolation and grinding of the potentially explosive dipotassium salt and uses less hazardous solvents.

Experimental Protocol:

- The dipotassium salt of nitroacetic acid is prepared as in the classical method but is not dried. The wet solid is used directly in the next step.
- The esterification is carried out similarly, but ethyl acetate or dichloromethane is used as the extraction solvent instead of benzene.
- A drying agent is not required.

- A single distillation is sufficient to yield the pure product.

This streamlined process is safer and more environmentally friendly. The workflow for this greener synthesis is depicted below.



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Greener Synthesis of **Methyl Nitroacetate**

Applications in Organic Synthesis

Methyl nitroacetate is a key building block for the formation of new carbon-carbon bonds, primarily through Michael additions and Henry reactions.

Michael Addition Reactions

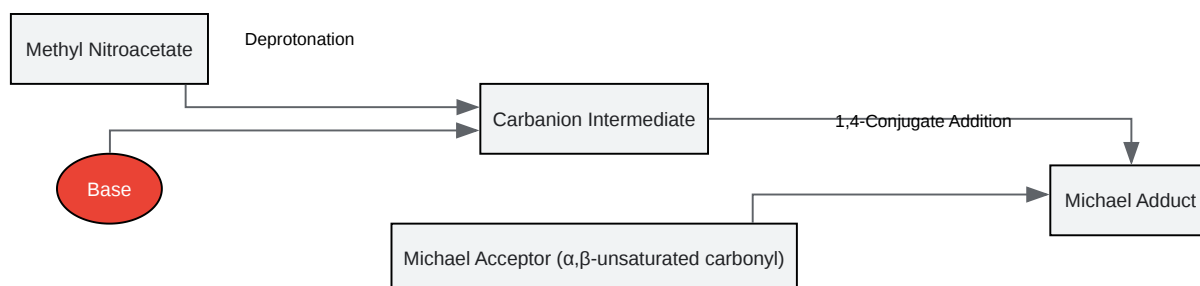
In the Michael reaction, a nucleophile adds to an α,β -unsaturated carbonyl compound. The carbanion generated from **methyl nitroacetate** by a base can act as a Michael donor.

General Experimental Protocol:

- To a solution of the Michael acceptor (e.g., an α,β -unsaturated ester or ketone) in a suitable solvent, a base is added.
- **Methyl nitroacetate** is then added, and the reaction is stirred at room temperature or with gentle heating.
- The reaction progress is monitored by thin-layer chromatography.

- Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography.

The logical flow of a Michael addition using **methyl nitroacetate** is illustrated below.



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Michael Addition using **Methyl Nitroacetate**

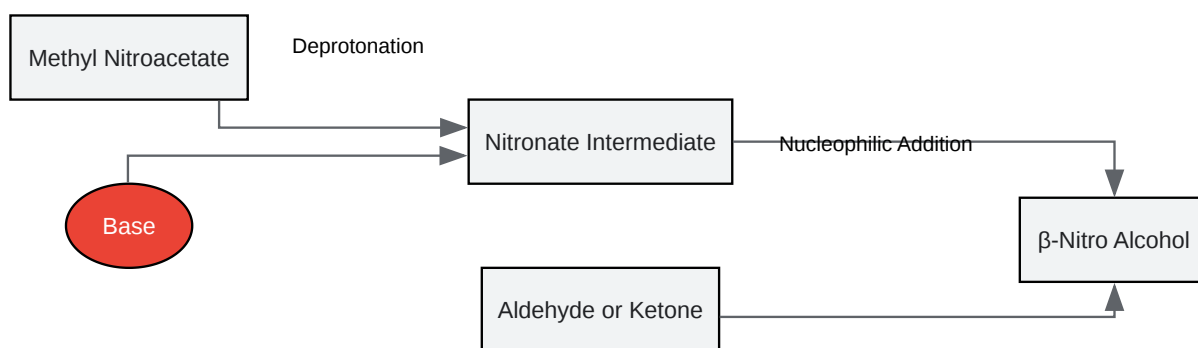
Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, forming a β -nitro alcohol.

General Experimental Protocol:

- A mixture of the aldehyde or ketone and **methyl nitroacetate** is dissolved in a solvent.
- A catalytic amount of a base (e.g., an amine base) is added.
- The reaction is stirred until completion.
- The product, a β -nitro alcohol, is isolated after an aqueous workup and purification.

The reaction pathway for the Henry reaction is shown in the following diagram.



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Henry Reaction using **Methyl Nitroacetate**

Relevance in Drug Development and Medicinal Chemistry

While there are no specific drugs identified as being directly synthesized from **methyl nitroacetate** in the available literature, the nitro group is a significant pharmacophore found in a wide range of bioactive molecules and approved drugs.^{[3][4][5]} Nitro compounds exhibit diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.^{[4][5]}

The nitro group in a molecule can influence its physicochemical properties and electronic character, which can be crucial for its interaction with biological targets.^[4] It is often considered a "pharmacophore and a toxicophore" due to its ability to undergo redox reactions within cells, leading to therapeutic effects or toxicity.^{[4][5]}

Methyl nitroacetate, as a versatile building block, provides a gateway to a variety of functionalized molecules. The products of Michael additions and Henry reactions using **methyl nitroacetate** can be further transformed into amino alcohols, amino acids, and other structures that are prevalent in pharmaceuticals. Therefore, **methyl nitroacetate** is a valuable tool for medicinal chemists in the synthesis of novel compounds with potential therapeutic applications.

Currently, there is no direct evidence to suggest that **methyl nitroacetate** plays a role in specific biological signaling pathways. Its primary utility lies in its role as a synthetic intermediate for creating more complex molecules that may have biological activity.

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